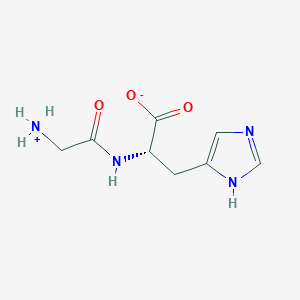

Gly-His zwitterion

CAS No.:

Cat. No.: VC13405334

Molecular Formula: C8H12N4O3

Molecular Weight: 212.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N4O3 |

|---|---|

| Molecular Weight | 212.21 g/mol |

| IUPAC Name | (2S)-2-[(2-azaniumylacetyl)amino]-3-(1H-imidazol-5-yl)propanoate |

| Standard InChI | InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1 |

| Standard InChI Key | YIWFXZNIBQBFHR-LURJTMIESA-N |

| Isomeric SMILES | C1=C(NC=N1)C[C@@H](C(=O)[O-])NC(=O)C[NH3+] |

| SMILES | C1=C(NC=N1)CC(C(=O)[O-])NC(=O)C[NH3+] |

| Canonical SMILES | C1=C(NC=N1)CC(C(=O)[O-])NC(=O)C[NH3+] |

Introduction

Structural Characteristics of Gly-His Zwitterion

The Gly-His zwitterion (CHNO, molecular weight 212.21 g/mol) adopts a charge-separated structure in aqueous environments, where the amino group () and carboxyl group () stabilize each other through intramolecular electrostatic interactions . The imidazole ring of histidine (pK ~6.0) further contributes to pH-dependent behavior, enabling protonation/deprotonation under physiological conditions .

Molecular Geometry and Tautomerism

Ab initio studies on analogous systems, such as glycine zwitterions, reveal that solvation networks play a pivotal role in stabilizing charge separation. For Gly-His, a minimum of four water molecules is required to stabilize the zwitterionic form, as demonstrated by density functional theory (DFT) calculations . The imidazole ring forms bifurcated hydrogen bonds with water, creating a solvation shell that reduces the energy barrier for proton transfer .

Table 1: Key Structural Parameters of Gly-His Zwitterion

Synthesis and Chemical Reactivity

Chemoenzymatic Polymerization

Gly-His-containing zwitterionic polypeptides, such as P(GlyHis), are synthesized via papain-catalyzed polymerization of ethyl ester monomers (GlyHis-OEt) under aqueous conditions . Optimal yields (63.9%) are achieved at a monomer concentration of 0.1 M, followed by post-modification to introduce imidazolium butyrate groups .

Table 2: Polymerization Conditions for GlyHis-OEt

| [M] (M) | Time (h) | Yield (%) |

|---|---|---|

| 1.0 | 3 | 0 |

| 0.5 | 2 | 16.0 |

| 0.25 | 2 | 32.3 |

| 0.1 | 2 | 63.9 |

Post-Synthetic Modification

The butyl groups on histidine’s imidazole are replaced with butyrate via nucleophilic substitution, converting hydrophobic polypeptides into water-soluble zwitterionic forms. This modification enhances affinity for cellulose nanocrystals, enabling applications in biomaterial processing .

Stability and Solvation Dynamics

Hydration Effects

Microhydration studies using DFT reveal that four water molecules are critical for stabilizing the Gly-His zwitterion, reducing the energy difference between neutral and zwitterionic forms to 27 meV . Bifurcated hydrogen bonds between water and the imidazole ring dominate the solvation network, lowering the activation barrier for proton transfer .

pH-Dependent Behavior

At physiological pH (7.4), the imidazole ring remains deprotonated, allowing the zwitterion to participate in metal coordination and hydrogen bonding. Below pH 6, protonation of the imidazole disrupts charge balance, reverting to a non-zwitterionic form .

Applications in Advanced Materials

Cellulose Nanocrystal Dissociation

P(GlyHis) polypeptides dissociate cellulose nanocrystal bundles at concentrations as low as 2 mg/mL, increasing the elastic modulus of treated nanocrystals by 249 ± 88 GPa . This property is leveraged in sustainable paper manufacturing and nanomaterial extraction .

Biomedical Hydrogels

Zwitterionic hydrogels incorporating Gly-His analogues exhibit ultra-low protein adsorption (<0.3 ng/cm) and high biocompatibility. These materials are explored for implantable biosensors and drug delivery systems .

Recent Research and Future Directions

In Vivo Cellulose Loosening

P(GlyHis) treatment of plant (BY-2) cell walls induces morphological changes in amorphous cellulose layers within 30 minutes, achieving 90% cell viability—a significant improvement over ionic liquids . This suggests potential for agricultural biotechnology applications.

Computational Design

MD simulations predict that Gly-His zwitterions stabilize enzymes like horseradish peroxidase (HRP) by electrostatically induced hydration, increasing by 5.5-fold . Future work aims to optimize these interactions for industrial biocatalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume